molecular formula C18H19ClN2O4S B2473828 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyloxy)acetamide CAS No. 951572-43-3

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2473828
CAS No.: 951572-43-3
M. Wt: 394.87
InChI Key: OCHZPDLPYJSTGF-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyloxy)acetamide is a synthetic acetamide derivative featuring a 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group linked to an acetamide backbone and a meta-tolyloxy substituent. The 1,1-dioxidoisothiazolidine moiety introduces sulfone and heterocyclic characteristics, which may enhance metabolic stability and binding affinity compared to simpler phenylacetamides .

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-13-4-2-5-15(10-13)25-12-18(22)20-14-6-7-16(19)17(11-14)21-8-3-9-26(21,23)24/h2,4-7,10-11H,3,8-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHZPDLPYJSTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyloxy)acetamide typically involves multiple steps:

    Formation of the isothiazolidinone ring: This can be achieved by reacting a suitable precursor with sulfur and an oxidizing agent.

    Chlorination of the phenyl ring: The phenyl ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with acetamide: The chlorinated phenyl ring is then coupled with an acetamide derivative under appropriate conditions, such as in the presence of a base or a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinone ring.

    Reduction: Reduction reactions could target the nitro group if present or the carbonyl group in the acetamide moiety.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology and Medicine

    Drug Development: Possible applications in the design of new pharmaceuticals, particularly if the compound exhibits biological activity.

    Biochemical Research: Use as a probe or reagent in biochemical assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers to impart specific characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isothiazolidinone ring could play a crucial role in binding to the target, while the chlorinated phenyl ring might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Key Observations :

  • The target compound’s 1,1-dioxidoisothiazolidine group distinguishes it from thiazolidinone or thioxo-thiazolidinone derivatives (e.g., compounds in ), which may influence electronic properties and solubility.
  • Synthetic yields for analogous compounds range widely (53–90%), with higher yields associated with electron-withdrawing substituents (e.g., 4-chlorobenzylidene in ). The absence of data for the target compound suggests further optimization may be required.
Physicochemical Properties

Table 2: Molecular Weight and Functional Group Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound C19H18ClN2O4S 414.87* Sulfone, acetamide, aryl ether
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide C20H22ClNO5S 423.91 Sulfone, acetamide, methoxyaryl
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C11H8Cl2N2OS 303.16 Dichlorophenyl, thiazole

Notes:

  • The target compound’s molecular weight (~414.87 g/mol) is comparable to other sulfone-containing acetamides (e.g., 423.91 g/mol in ), suggesting similar pharmacokinetic profiles.

Key Observations :

  • For example, thiadiazole-acetamide hybrids show potent cytotoxicity (IC50 = 1.8 µM) , while thiazolidinone derivatives display moderate antibacterial activity .

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18ClN3O4SC_{17}H_{18}ClN_{3}O_{4}S with a molecular weight of approximately 425.9 g/mol. Its structure includes:

  • Chloro-substituted phenyl group : Enhances reactivity and biological interactions.
  • Dioxidoisothiazolidin ring : Contributes to its pharmacological properties.
  • Tolyloxy acetamide moiety : Potentially involved in various biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary based on the specific application and context of use .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. For example, compounds derived from chloroacetylation of phenolic amines demonstrated inhibition zones ranging from 8 mm to 14 mm against various bacterial strains .
Compound Inhibition Zone (mm) Bacterial Strain
2-chloro-N-(3-hydroxyphenyl)acetamide8 - 14B. subtilis, S. aureus
2-chloro-N-(4-hydroxyphenyl)acetamide6 - 12E. coli, P. aeruginosa

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung adenocarcinoma). These studies typically employ the MTT assay to evaluate cell viability post-treatment .

Case Studies

  • Synthesis and Evaluation : A study synthesized chloro-substituted acetamides and evaluated their antimicrobial activity. The results indicated that these compounds exhibited significant antibacterial effects while lacking notable antifungal activity .
  • Pharmacological Investigations : Another investigation focused on the pharmacological activities of thiazolidine derivatives, revealing their potential as therapeutic agents due to their unique structural features and biological interactions .

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